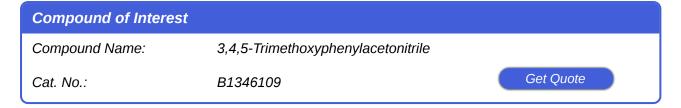




# Spectroscopic Analysis of 3,4,5-Trimethoxyphenylacetonitrile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,4,5-trimethoxyphenylacetonitrile** (CAS No: 13338-63-1), a key intermediate in pharmaceutical and organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## **Core Spectroscopic Data**

The following tables summarize the anticipated quantitative spectroscopic data for **3,4,5- Trimethoxyphenylacetonitrile**. It is important to note that while the Mass Spectrometry data is based on a closely related isomer and literature, the NMR and IR data are predicted values based on the chemical structure and data from analogous compounds, as direct experimental spectra were not available in the searched databases.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.5 - 6.7	S	2H	Ar-H
~3.85	S	6H	3,5-OCH₃
~3.80	S	3H	4-OCH₃
~3.70	S	2H	-CH2-CN

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~153	C-O (aromatic)
~138	C-O (aromatic)
~125	C-CH <sub>2</sub> (aromatic)
~118	-CN
~106	C-H (aromatic)
~60	4-OCH₃
~56	3,5-OCH₃
~23	-CH2-CN

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2940, ~2840	Medium	C-H stretch (alkane)
~2250	Medium	C≡N stretch (nitrile)
~1590, ~1510	Strong	C=C stretch (aromatic)
~1240, ~1130	Strong	C-O stretch (aryl ether)



Table 4: Mass Spectrometry Data (based on isomer 2,3,4-Trimethoxyphenylacetonitrile)

m/z	Relative Intensity	Possible Fragment
207	High	[M] <sup>+</sup> (Molecular Ion)
192	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
149	Medium	Fragmentation of methoxy groups

## **Experimental Protocols**

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of 3,4,5trimethoxyphenylacetonitrile in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta$  = 0.00 ppm).
- Data Acquisition:
  - Transfer the solution to a 5 mm NMR tube.
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for <sup>1</sup>H).
  - For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used with a wider spectral width and a longer relaxation delay.



#### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid):
  - KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or clean ATR crystal).
  - Place the prepared sample in the FT-IR spectrometer.
  - Acquire the spectrum over a typical range of 4000-400 cm<sup>-1</sup>.
  - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

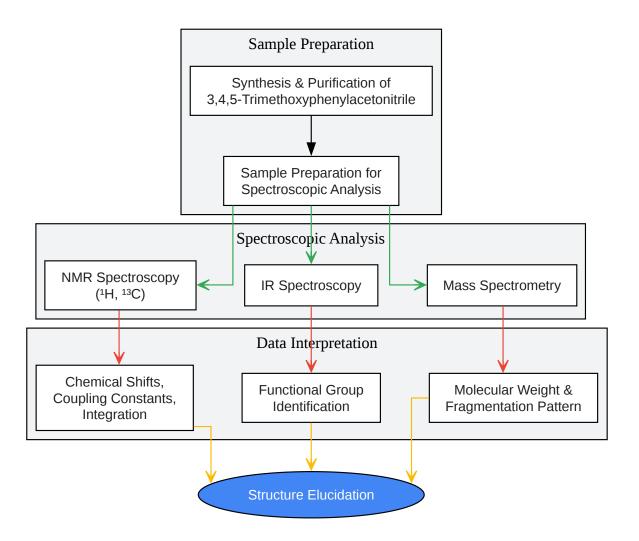
### **Mass Spectrometry (MS)**

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
  For volatile compounds, gas chromatography (GC) can be used for separation and introduction.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for creating fragment ions and determining the fragmentation pattern.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

## **Spectroscopic Analysis Workflow**



The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like **3,4,5-Trimethoxyphenylacetonitrile**.



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